molecular formula C7H11F6N2P B2613149 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate CAS No. 1034364-43-6

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate

Cat. No.: B2613149
CAS No.: 1034364-43-6
M. Wt: 268.143
InChI Key: OJXFPXRCWMKTHY-UHFFFAOYSA-N
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Description

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is an ionic liquid with the molecular formula C7H11F6N2P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. This compound is often used in organic synthesis and catalysis due to its ability to stabilize reactive intermediates and facilitate various chemical reactions .

Preparation Methods

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be synthesized through a two-step process:

Chemical Reactions Analysis

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Comparison with Similar Compounds

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be compared with other similar ionic liquids, such as:

These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, making it a valuable compound in various scientific and industrial applications.

Biological Activity

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate (VEIm[PF6]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This compound is characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials. Its biological activity has been explored in various studies, particularly in relation to its interactions with biomolecules and potential therapeutic applications.

  • Chemical Formula : C₇H₈F₆N₂P
  • CAS Number : 1034364-43-6
  • Molecular Weight : 282.11 g/mol

Biological Activity Overview

The biological activity of VEIm[PF6] has been investigated in several contexts, including antimicrobial properties, cytotoxicity, and interactions with cellular components.

Antimicrobial Activity

Research indicates that VEIm[PF6] exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound could inhibit the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity Studies

Cytotoxicity assays have shown that VEIm[PF6] can affect different cell lines. In vitro studies reported varying degrees of cytotoxic effects depending on the concentration and exposure time. For instance, at higher concentrations, VEIm[PF6] exhibited toxicity towards human cancer cell lines, which could be leveraged for cancer therapy . However, further research is needed to fully understand the safety profile and therapeutic window of this compound.

Case Studies

  • Study on Antibacterial Properties : In a controlled laboratory setting, VEIm[PF6] was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for S. aureus, showcasing its effectiveness as an antibacterial agent .
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects on HeLa cells revealed that VEIm[PF6] caused a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure .

Data Tables

Study Pathogen/Cell Line Effect Observed Concentration (mg/mL or µM)
Study 1Staphylococcus aureusAntimicrobialMIC = 0.5
Study 2Escherichia coliAntimicrobialMIC = 0.75
Study 3HeLa CellsCytotoxicityIC50 = 25 µM

The mechanism by which VEIm[PF6] exerts its biological effects is not fully elucidated but is believed to involve:

  • Membrane Disruption : Interaction with lipid membranes leading to increased permeability.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within microbial cells.
  • Protein Denaturation : Altering protein structures critical for cellular functions.

Properties

IUPAC Name

1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFPXRCWMKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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